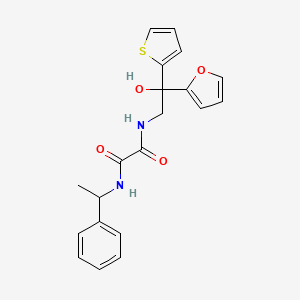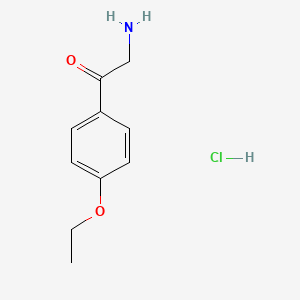
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of a cyclobutylsulfanylmethyl group attached to a benzene ring, which also bears a fluorosulfonyloxy substituent
Métodos De Preparación
The synthesis of 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Cyclobutylsulfanylmethyl Intermediate: This step involves the reaction of cyclobutylthiol with a suitable alkylating agent to form the cyclobutylsulfanylmethyl intermediate.
Introduction of Fluorosulfonyloxy Group: The intermediate is then reacted with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to introduce the fluorosulfonyloxy group onto the benzene ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to facilitate the desired transformations.
Análisis De Reacciones Químicas
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different substituted benzene derivatives.
Oxidation and Reduction: The sulfur atom in the cyclobutylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include nucleophiles like amines or alkoxides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The cyclobutylsulfanylmethyl group may influence the compound’s overall reactivity and binding affinity through steric and electronic effects.
Comparación Con Compuestos Similares
1-(Cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene can be compared with similar compounds such as:
1-(Cyclopropylsulfanylmethyl)-4-fluorosulfonyloxybenzene: Differing by the cyclopropyl group, this compound may exhibit different reactivity and stability.
1-(Cyclobutylsulfanylmethyl)-4-chlorosulfonyloxybenzene: The presence of a chlorosulfonyloxy group instead of a fluorosulfonyloxy group can lead to variations in chemical behavior and applications.
Propiedades
IUPAC Name |
1-(cyclobutylsulfanylmethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S2/c12-17(13,14)15-10-6-4-9(5-7-10)8-16-11-2-1-3-11/h4-7,11H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQPKQWJJIKKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)SCC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B3014781.png)
![2-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B3014783.png)
![5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B3014786.png)

![(2E)-3-(furan-2-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B3014789.png)



![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)



